2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid
Description
2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid is a sulfonamide derivative characterized by a phenylacetic acid backbone substituted with a 3-chlorobenzenesulfonamido group. Its molecular formula is C₁₄H₁₂ClNO₄S, and its CAS number is 915187-38-1 . The sulfonamide group (–SO₂NH–) and the chloro substituent on the benzene ring contribute to its electronic and steric properties, influencing its reactivity and interactions in chemical or biological systems.
Structurally, the molecule features a chiral center at the α-carbon of the phenylacetic acid moiety, which may lead to enantiomeric forms. The 3-chlorobenzenesulfonamido group introduces halogen bonding capabilities and enhances lipophilicity compared to non-halogenated analogs.
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-7-4-8-12(9-11)21(19,20)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFCZDZCVNWPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid involves its interaction with specific molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid
- CAS : 21771-88-0
- Key Differences : The chlorine atom is positioned at the para (4th) position on the benzene ring instead of the meta (3rd) position. This positional isomerism affects electronic distribution and intermolecular interactions.
- Crystallographic Data : Similar sulfonamide derivatives (e.g., brominated analogs) exhibit dihedral angles between aromatic rings of ~39.5°, stabilized by N–H···O and C–H···O hydrogen bonds .
2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
- CAS: Not explicitly provided, but structurally characterized in .
- Key Differences: Bromine replaces chlorine, increasing molecular weight (MW = 382.23 g/mol vs. MW = 325.77 g/mol for the 3-Cl analog) and polarizability.
- Synthesis : Prepared via condensation of 4-bromobenzenesulfonyl chloride with phenylalanine under basic conditions (pH 8–9) .
Functional Group Variations
(2S)-2-[(4-Methylphenyl)sulfonylamino]-2-phenylacetic Acid
2-[(2,2-Dichloroacetyl)amino]-2-phenylacetic Acid
- CAS : 6969-61-5
- Key Differences : The sulfonamide group is replaced by a dichloroacetyl group (–COCCl₂). This modification eliminates sulfur-based interactions but introduces stronger electrophilic character.
Physicochemical Properties
Crystallographic and Stability Insights
- Hydrogen Bonding: Structures like 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate are stabilized by N–H···O (2.00–2.15 Å) and O–H···O (2.75 Å) interactions .
- Dihedral Angles : Aromatic rings in sulfonamide derivatives exhibit angles of ~39.5°, influencing packing efficiency and solubility .
Biological Activity
2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid is an organic compound characterized by the presence of a sulfonamide group attached to a chlorinated benzene ring and a phenylacetic acid moiety. This unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound exhibits significant biochemical properties, primarily attributed to its ability to interact with enzymes and proteins. It has been shown to inhibit specific enzymes, particularly carbonic anhydrase, by binding to their active sites. This inhibition prevents the conversion of carbon dioxide to bicarbonate, which is crucial in several physiological processes.
Key Reactions
- Oxidation : The phenylacetic acid moiety can be oxidized, leading to the formation of carboxylic acids.
- Reduction : The sulfonamide group can be reduced to amines under specific conditions.
- Substitution : The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Biological Activities
The biological activities of 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid include:
- Enzyme Inhibition : Particularly effective as an inhibitor of carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body.
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, which may stem from its ability to disrupt enzyme functions critical for bacterial survival.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cell proliferation by targeting specific pathways involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Inhibition Studies :
- A study demonstrated that 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid effectively inhibited carbonic anhydrase activity in vitro, showcasing potential therapeutic applications in conditions where carbonic anhydrase modulation is beneficial.
-
Antimicrobial Activity :
- Research indicated that the compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent.
-
Cell Proliferation Assays :
- In vitro assays showed that the compound could reduce the viability of cancer cell lines, indicating its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.
Comparison with Related Compounds
To better understand the unique properties of 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | Sulfonamide group only | Antimicrobial properties |
| 2-Phenylacetic Acid | Phenylacetic acid moiety only | Anti-inflammatory properties |
| 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid | Combination of sulfonamide and phenylacetic acid | Enzyme inhibition, antimicrobial, anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
